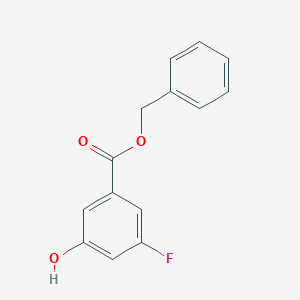

Benzyl 3-fluoro-5-hydroxybenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

benzyl 3-fluoro-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTPHZCARLVRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Benzyl 3 Fluoro 5 Hydroxybenzoate and Analogues

Esterification Approaches for Hydroxybenzoic Acid Derivatives

The formation of the ester linkage in Benzyl (B1604629) 3-fluoro-5-hydroxybenzoate is a pivotal step in its synthesis. This is typically achieved by reacting a hydroxybenzoic acid derivative with benzyl alcohol or a benzyl halide. The presence of both a hydroxyl and a carboxylic acid group on the benzoic acid precursor requires careful consideration of reaction conditions to ensure selective esterification.

Classical Esterification Techniques

Fischer-Speier Esterification: This is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.org In the context of synthesizing benzyl hydroxybenzoates, this would involve the reaction of a hydroxybenzoic acid with benzyl alcohol. wikipedia.orgchemicalbook.com Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Williamson Ether Synthesis Analogue for Esters: While the Williamson synthesis is primarily for ethers, an analogous approach can be used for esters. This involves reacting the sodium salt of a carboxylic acid (a carboxylate) with an alkyl halide. In this specific synthesis, this would involve reacting a salt of 3-fluoro-5-hydroxybenzoic acid with benzyl chloride. The use of a base, such as sodium carbonate or potassium carbonate, is essential to deprotonate the carboxylic acid. chemicalbook.com One patented method describes the synthesis of benzyl hydroxybenzoates by reacting a hydroxybenzoic acid with a halocarbon, like benzyl chloride, in a homogeneous liquid phase with a non-quaternizable tertiary amine. google.com

Catalytic Esterification Strategies

Modern synthetic chemistry often employs advanced catalytic systems to improve reaction efficiency, selectivity, and environmental friendliness.

Lewis Acid Catalysis: Lewis acids such as scandium(III) triflate, as well as salts of hafnium(IV) and zirconium(IV), have been shown to be effective catalysts for direct ester condensation. organic-chemistry.org These catalysts can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Enzymatic Catalysis: Lipases are increasingly used as biocatalysts for esterification due to their high selectivity and mild reaction conditions. rsc.orgrsc.org For instance, immobilized lipase (B570770) B from Candida antarctica has been successfully used in the synthesis of aroma esters. rsc.orgrsc.org The enzymatic synthesis of benzyl benzoate (B1203000) has been achieved through the acylation of benzyl alcohol. researchgate.net This "green chemistry" approach often minimizes byproducts and avoids the use of harsh reagents. rsc.org

Optimization of Reaction Conditions and Solvent Systems in Ester Synthesis

The efficiency of esterification reactions is highly dependent on several parameters.

Temperature and Pressure: Increasing the reaction temperature generally increases the reaction rate. numberanalytics.com However, excessively high temperatures can lead to side reactions or degradation of the reactants. numberanalytics.com For Fischer esterification, temperatures are typically in the range of 60–110 °C. wikipedia.org Pressure can also be a significant factor, especially in reactions with volatile components. numberanalytics.com

Solvent Systems: The choice of solvent can influence reaction rates and yields. Non-polar solvents like toluene (B28343) or hexane (B92381) can be used to facilitate the removal of water via azeotropic distillation in Fischer esterification. wikipedia.org In some cases, the reaction can be carried out without a solvent, particularly when one of the reactants, like the alcohol, is in large excess. wikipedia.org Solvent-free systems are also a key feature of many green chemistry approaches to ester synthesis. rsc.orgdergipark.org.tr

Catalyst Loading and Molar Ratio of Reactants: The amount of catalyst used can significantly impact the reaction rate. In factorial design experiments for the synthesis of aroma esters, the acid excess was a key factor considered for optimization. rsc.orgrsc.org Adjusting the molar ratio of the carboxylic acid to the alcohol is a common strategy to shift the equilibrium towards the product side. cerritos.edu

The following table summarizes the impact of various parameters on esterification reactions:

| Parameter | Effect on Esterification | Typical Conditions/Observations |

|---|---|---|

| Temperature | Increases reaction rate, but can cause degradation at high levels. numberanalytics.com | 50-110 °C for Fischer esterification. wikipedia.orgnumberanalytics.com |

| Catalyst | Increases reaction rate by activating the carboxylic acid. numberanalytics.comuhamka.ac.id | Strong acids (H₂SO₄, TsOH), Lewis acids, or enzymes. wikipedia.orgorganic-chemistry.org |

| Solvent | Can facilitate water removal and influence reaction kinetics. wikipedia.org | Non-polar solvents (e.g., toluene) for azeotropic distillation. wikipedia.org |

| Reactant Ratio | Using an excess of one reactant can drive the equilibrium. cerritos.edu | Excess alcohol is common in Fischer esterification. cerritos.edu |

Selective Fluorination Techniques for Benzoate Scaffolds

The introduction of a fluorine atom onto the aromatic ring is a critical step that imparts unique properties to the final molecule. numberanalytics.com The regioselectivity of this fluorination is paramount to ensure the fluorine is positioned at the desired location on the benzoate ring.

Regioselective Introduction of Fluorine Atoms onto Aromatic Systems

Controlling the position of fluorination on an aromatic ring is a significant challenge in organofluorine chemistry. numberanalytics.com The electronic properties of the substituents already present on the ring play a crucial role in directing the incoming fluorine atom.

Electrophilic Aromatic Substitution: This is a common method for introducing substituents onto an aromatic ring. numberanalytics.com The hydroxyl and ester groups on the benzoate scaffold are ortho-, para-directing. However, the hydroxyl group is a strong activating group, while the ester group is a deactivating group. This directing effect can be exploited to achieve regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source. numberanalytics.com This approach requires the presence of a good leaving group (like a nitro group or a halogen) and strong electron-withdrawing groups to activate the ring for nucleophilic attack.

Transition Metal-Catalyzed Fluorination: The use of transition metals, such as palladium and nickel, has enabled highly regioselective C-H bond fluorination. numberanalytics.comrsc.org These methods often employ directing groups to guide the catalyst to a specific C-H bond, allowing for precise fluorination. For instance, palladium-catalyzed ortho-C–H fluorination of 2-arylbenzo[d]thiazoles has been demonstrated using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org

Fluorination Reagents and Their Mechanisms of Action

A variety of reagents are available for introducing fluorine into organic molecules, broadly classified as electrophilic and nucleophilic.

Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine ("F+"). They are commonly used for the fluorination of electron-rich aromatic rings. numberanalytics.comalfa-chemistry.com

The mechanism of electrophilic fluorination involves the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the reagent, leading to the formation of a C-F bond. numberanalytics.com

Nucleophilic Fluorinating Agents: These reagents provide a nucleophilic fluoride ion (F-).

The mechanism of nucleophilic aromatic substitution involves the attack of the fluoride ion on an electron-deficient aromatic ring, followed by the departure of a leaving group. numberanalytics.com

The following table provides a comparison of common fluorinating agents:

| Fluorinating Agent | Type | Key Features |

|---|---|---|

| Selectfluor® | Electrophilic | High reactivity, versatile, stable solid. numberanalytics.comalfa-chemistry.com |

| NFSI | Electrophilic | Stable, easy to handle, soluble in organic solvents. rsc.orgalfa-chemistry.com |

| Potassium Fluoride (KF) | Nucleophilic | Inexpensive, requires phase-transfer catalyst or polar aprotic solvent. |

| Cesium Fluoride (CsF) | Nucleophilic | More reactive than KF. |

Synthesis of Key Precursors: 3-Fluoro-5-hydroxybenzoic Acid and Substituted Benzyl Alcohols

The availability and synthesis of the core building blocks are critical for the successful production of Benzyl 3-fluoro-5-hydroxybenzoate.

The synthesis of polysubstituted benzoic acids, such as 3-fluoro-5-hydroxybenzoic acid, can be challenging and often requires a multi-step sequence. The specific substitution pattern dictates the synthetic strategy. While a direct, high-yield synthesis for 3-fluoro-5-hydroxybenzoic acid is not widely reported, pathways can be inferred from the synthesis of its analogs.

A common strategy for preparing complex benzoic acids involves the modification of a pre-existing benzene (B151609) ring with the desired substituents. For instance, the synthesis of the analog 3-chloro-2,4-difluoro-5-hydroxybenzoic acid was achieved from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, esterification to protect the carboxylic acid, reduction of the nitro group to an amine, followed by diazotization of the amine and subsequent hydrolysis to the hydroxyl group. semanticscholar.org This highlights a general approach where functional groups are introduced and manipulated sequentially.

Another potential route could start from a commercially available fluorinated phenol, such as 3-fluorophenol. The introduction of the carboxylic acid group could potentially be achieved through ortho-lithiation followed by carboxylation with carbon dioxide, or via a Kolbe-Schmitt reaction, although regioselectivity could be a significant challenge. Similarly, starting with a fluorinated aniline, the amino group could be converted to a nitrile via the Sandmeyer reaction, followed by hydrolysis to the carboxylic acid. The hydroxyl group could be introduced at a separate stage.

A method for synthesizing the isomeric 3-hydroxy-4-fluorobenzoic acid involves the carboxylation of 4-fluorophenol (B42351) with carbon dioxide in the presence of potassium hydroxide (B78521), followed by acidification. google.com This suggests that direct carboxylation of fluorophenols is a viable, though potentially isomer-specific, strategy.

Table 1: Potential Synthetic Strategies for Fluorinated Hydroxybenzoic Acids

| Starting Material | Key Transformations | Target/Analog | Reference |

| 2,4-Difluoro-3-chlorobenzoic acid | Nitration, Esterification, Reduction, Diazotization, Hydrolysis | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | semanticscholar.org |

| 4-Fluorophenol | Carboxylation (Kolbe-Schmitt type) | 3-Hydroxy-4-fluorobenzoic acid | google.com |

| 2-Fluoroaminobenzene | Diazotization, Cyclization, Hydrolysis | 2-Amino-3-fluorobenzoic acid | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

Benzyl alcohol is a readily available commercial chemical, typically produced on an industrial scale. The primary manufacturing methods include the hydrolysis of benzyl chloride and the hydrogenation of benzaldehyde. vedantu.com For laboratory-scale synthesis, established methods include the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with formaldehyde (B43269) or the Cannizzaro reaction of benzaldehyde, which disproportionates to yield both benzyl alcohol and benzoic acid. vedantu.com

The synthesis of substituted benzyl alcohols can be achieved through various means. One modern approach involves the direct C–H oxidation of the corresponding alkylated benzene derivative. acs.org This allows for the introduction of a hydroxyl group at the benzylic position, providing a direct route to functionalized benzyl alcohols. Additionally, benzyl esters themselves can be hydrolyzed back to benzyl alcohol, a process that can be conducted under neutral conditions at elevated temperatures without the need for strong acids or bases. google.com

A variety of methods exist for the esterification reaction itself, using benzyl alcohol as the key reagent. These include direct esterification with carboxylic acids catalyzed by TBAI rsc.org or using reagents like 2-benzyloxypyridine which can be prepared from benzyl alcohol and 2-chloropyridine. beilstein-journals.org

Sustainable Synthesis and Green Chemistry Principles in Fluorinated Ester Production

The production of specialty chemicals like fluorinated esters is increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer chemicals and processes, provide a framework for developing more sustainable synthetic routes. organic-chemistry.org

In the context of producing this compound, several green strategies can be implemented:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. organic-chemistry.org For esterification, the use of solid acid catalysts, such as sulfonated silica (B1680970) gel or metal-organic frameworks (MOFs) like UiO-66-NH2, offers advantages like easy separation, recyclability, and reduced corrosive waste compared to traditional mineral acids. unesp.brresearchgate.netrsc.orgrsc.org Innovative bimetallic oxide nanoclusters have also been developed for cross-dehydrogenative coupling reactions, using environmentally benign molecular oxygen as the sole oxidant to produce esters. labmanager.com

Biocatalysis: Enzymes, particularly lipases, are highly effective catalysts for ester synthesis. They operate under mild conditions (moderate temperature and pressure), exhibit high selectivity (regio- and enantioselectivity), and are biodegradable. researchgate.netrsc.org The use of biocatalysts can lead to purer products with fewer byproducts, simplifying purification and reducing waste. researchgate.net

Alternative Reaction Media and Conditions: Microwave-assisted organic synthesis (MAOS) has emerged as a green technology that can dramatically reduce reaction times, often leading to higher yields and fewer side products compared to conventional heating. usm.my The use of alternative, greener solvents like supercritical carbon dioxide (scCO₂) is another approach to minimize the environmental impact of organic synthesis. acs.org

Table 2: Green Chemistry Approaches in Ester Synthesis

| Green Principle | Application in Ester Synthesis | Specific Example | Reference(s) |

| Catalysis | Use of reusable solid acid catalysts | Sulfonated silica gel (SiO₂–SO₃H) for Fischer esterification. | unesp.br |

| Catalysis | Use of advanced metal catalysts | Rhodium-Ruthenium bimetallic oxide clusters for C-H activation using O₂. | labmanager.com |

| Biocatalysis | Enzymatic esterification | Lipase-catalyzed synthesis for high selectivity and mild conditions. | researchgate.netrsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times for Fischer esterification. | usm.my |

| Use of Safer Solvents | Supercritical fluid technology | Supercritical CO₂ as a solvent for polymerization of fluorinated monomers. | acs.org |

| Waste Prevention | Catalyst recyclability | UiO-66-NH₂ MOF catalyst used for multiple reaction cycles. | rsc.orgrsc.org |

This table is interactive. Click on the headers to sort the data.

By integrating these principles, the synthesis of this compound and other valuable fluorinated compounds can be made more efficient, economical, and environmentally responsible.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation

Hydrolysis and Transesterification Reactions of Benzoate (B1203000) Esters

The ester linkage in Benzyl (B1604629) 3-fluoro-5-hydroxybenzoate is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions.

Hydrolysis is the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield 3-fluoro-5-hydroxybenzoic acid and benzyl alcohol. The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the meta-position is an electron-withdrawing group, which can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the hydroxyl group is an electron-donating group, which can partially offset this effect.

Under basic conditions (saponification), a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the benzyloxide leaving group, followed by protonation, yields the carboxylate salt and benzyl alcohol. Studies on the hydrolysis of methyl benzoates at high temperatures have shown that even sterically hindered esters can be hydrolyzed, and electron-withdrawing groups can facilitate this process. psu.edu

Transesterification is the process of exchanging the benzyl group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base. In the presence of an alcohol and a catalyst, a new ester is formed along with benzyl alcohol. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing one of the products.

A mild and versatile protocol for ester hydrolysis has been developed using potassium fluoride (B91410)/tetrabutylammonium fluoride (KF/TBAF) in aqueous tetrahydrofuran. researchgate.netasianpubs.org This method is effective for a variety of aliphatic and aromatic esters. researchgate.netasianpubs.org

Aromatic Ring Reactivity and Transformations Under Various Conditions

The reactivity of the aromatic ring in Benzyl 3-fluoro-5-hydroxybenzoate towards electrophilic substitution is governed by the directing and activating/deactivating effects of the fluorine and hydroxyl substituents.

Electrophilic Aromatic Substitution Patterns Influenced by Fluorine and Hydroxyl Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. lumenlearning.comlibretexts.orgyoutube.commasterorganicchemistry.com The hydroxyl group is a powerful activating group and is ortho, para-directing. This is due to its ability to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. The fluorine atom, while being highly electronegative and deactivating the ring towards electrophilic attack through its inductive effect, is also an ortho, para-director due to the participation of its lone pairs in resonance.

In this compound, the two substituents are meta to each other. The directing effects of the hydroxyl and fluoro groups are therefore cooperative. The positions ortho to the hydroxyl group (positions 4 and 6) and the position para to the hydroxyl group (which is substituted by the ester) are activated. The positions ortho to the fluorine group (positions 2 and 4) are also directed. Therefore, incoming electrophiles will be directed primarily to the positions 2, 4, and 6. The most likely positions for substitution will be C4 and C6 due to the strong activating and directing effect of the hydroxyl group. Steric hindrance from the adjacent ester group might slightly disfavor substitution at the C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C2 | ortho to -F, meta to -OH and -COOBn | Moderately favored |

| C4 | ortho to -OH, ortho to -F, meta to -COOBn | Highly favored |

| C6 | ortho to -OH, meta to -F and -COOBn | Favored |

Reductive Dearomatization and Ring Reduction Mechanisms in Fluorobenzoates

The reduction of the aromatic ring of fluorobenzoates is a challenging transformation. However, certain microbial metabolic pathways have been shown to effect such reductions. For instance, Syntrophus aciditrophicus can metabolize 3-fluorobenzoate, leading to the reductive dehalogenation and formation of benzoate. nih.gov In some cases, further reduction to cyclohexane (B81311) carboxylate has been observed. nih.gov These biological systems utilize enzymatic machinery to overcome the high energy barrier of dearomatization.

Chemical methods for the reductive dearomatization of benzoates often require harsh conditions, such as high-pressure hydrogenation with specific catalysts or dissolving metal reductions (e.g., Birch reduction). The presence of the fluorine atom can influence the regioselectivity of such reductions.

Transformations Involving the Hydroxyl and Ester Functional Groups

The hydroxyl and ester groups of this compound can undergo a variety of chemical transformations.

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide. This phenoxide is a potent nucleophile and can participate in reactions such as Williamson ether synthesis to form an ether. The hydroxyl group can also be acylated to form an ester or silylated to form a silyl (B83357) ether, which can serve as a protecting group.

The benzyl ester can be selectively cleaved under various conditions. Catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) is a common method for the debenzylation of benzyl esters to the corresponding carboxylic acid, without affecting the aromatic fluorine or hydroxyl groups. Reductive cleavage of the ester to an alcohol can also be achieved using strong reducing agents like lithium aluminum hydride.

Role as Photosensitization Catalysts or Auxiliaries in Organic Reactions, e.g., C-H Fluorination

There is currently no scientific literature available that describes the use of this compound as a photosensitization catalyst or auxiliary in organic reactions such as C-H fluorination. While there are numerous methods for C-H fluorination, including those that are metal-catalyzed or proceed via radical pathways, the specific involvement of this compound has not been reported. beilstein-journals.orgorganic-chemistry.org The development of new catalysts and auxiliaries for such transformations is an active area of research, and the potential of fluorinated benzoates in this context remains to be explored.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Organic Compounds (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For a compound such as Benzyl (B1604629) 3-fluoro-5-hydroxybenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl 3-fluoro-5-hydroxybenzoate is expected to exhibit distinct signals corresponding to the protons of the benzyl and the substituted benzoate (B1203000) moieties. The benzylic protons (O-CH₂-Ph) would likely appear as a singlet in the range of 5.0-5.4 ppm. The protons of the unsubstituted phenyl ring of the benzyl group would typically resonate in the aromatic region, around 7.3-7.5 ppm, integrating to five protons. The protons on the 3-fluoro-5-hydroxybenzoate ring are expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The proton ortho to the hydroxyl group and meta to the fluorine and ester groups would likely appear as a multiplet, as would the other two aromatic protons. The phenolic hydroxyl proton will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 164-167 ppm. The benzylic carbon will likely appear around 67 ppm. The carbons of the unsubstituted phenyl ring would show signals in the typical aromatic region of 128-136 ppm. The carbons of the 3-fluoro-5-hydroxybenzoate ring will have their chemical shifts influenced by the fluorine and hydroxyl substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of fluorinated compounds. For comparison, in the related compound benzyl 3-fluorobenzoate, the ester carbonyl carbon appears at approximately 165.0 ppm, and the benzylic carbon at around 66.9 ppm.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzoate ring. The chemical shift of this fluorine atom will be influenced by the electronic effects of the hydroxyl and benzyl ester groups. In studies of fluorobenzoates, the chemical shifts are sensitive to the substitution pattern. nih.gov For instance, the chemical shift of m-fluorobenzoate has been reported, and its value changes upon binding to proteins, indicating the sensitivity of the fluorine nucleus to its environment. nih.gov

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants | Notes |

| ¹H | ~5.3 | s | Benzylic protons (O-CH₂) |

| ¹H | ~7.3-7.5 | m | Phenyl protons of benzyl group |

| ¹H | ~6.8-7.2 | m | Aromatic protons of benzoate ring |

| ¹H | Variable | br s | Phenolic hydroxyl proton |

| ¹³C | ~165 | s | Ester carbonyl carbon (C=O) |

| ¹³C | ~158 (d) | d, ¹JC-F ≈ 240-260 Hz | Carbon bearing fluorine (C-F) |

| ¹³C | ~157 | s | Carbon bearing hydroxyl group (C-OH) |

| ¹³C | ~135 | s | Quaternary carbon of benzyl group |

| ¹³C | ~128-129 | m | Phenyl carbons of benzyl group |

| ¹³C | ~105-115 | m | Aromatic carbons of benzoate ring |

| ¹³C | ~67 | s | Benzylic carbon (O-CH₂) |

| ¹⁹F | -110 to -115 | m | Aromatic fluorine |

Note: The expected values are based on theoretical knowledge and data from analogous compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₁FO₃), the calculated exact mass can be compared to the experimentally determined mass with a very low margin of error, thus confirming the molecular formula.

Fragmentation Analysis: In addition to molecular formula confirmation, HRMS provides valuable structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, characteristic fragmentation pathways for benzyl esters are expected. A common fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragment would correspond to the 3-fluoro-5-hydroxybenzoyl cation, resulting from the loss of the benzyloxy radical. Further fragmentation of the benzoate moiety could involve the loss of CO and other small neutral molecules. The presence of the fluorine atom can also influence the fragmentation pathways.

Expected Key Fragments in the Mass Spectrum:

| m/z | Proposed Fragment Structure | Description |

| 246 | [C₁₄H₁₁FO₃]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Benzyl cation |

| 155 | [C₇H₄FO₂]⁺ | 3-fluoro-5-hydroxybenzoyl cation |

| 127 | [C₆H₄FO]⁺ | Loss of CO from the benzoyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful and rapid technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, hydroxyl, and aromatic functionalities. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org A sharp, intense absorption band around 1715-1735 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic ester. libretexts.orgpressbooks.pub The C-O stretching vibrations of the ester group would likely appear as two strong bands in the 1000-1300 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. udel.edu The C-F stretching vibration typically appears in the 1000-1400 cm⁻¹ region and may overlap with other absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. This compound is expected to exhibit characteristic UV absorption maxima due to π → π* transitions of the aromatic rings and the carbonyl group. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption wavelength compared to an unsubstituted benzyl benzoate. Phenolic compounds typically show a strong absorption band around 270-280 nm. researchgate.netresearchgate.net The exact position of the absorption maxima will be influenced by the substitution pattern of the benzoate ring and the solvent used for the analysis.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity, Quantification, and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable technique for the assessment of purity and for the quantification of this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for separating the target compound from potential impurities, starting materials (e.g., 3-fluoro-5-hydroxybenzoic acid and benzyl alcohol), and by-products of the synthesis. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic or acetic acid) to ensure good peak shape, would be appropriate. Detection can be achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. HPLC methods have been successfully developed for the analysis of related benzyl benzoates and their impurities. ajpaonline.comijset.in

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. While the relatively high boiling point of this compound might require high temperatures, GC-MS can be effectively used to analyze for more volatile impurities, such as residual benzyl alcohol or other low-boiling point side products. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. GC-MS is also a valuable tool for monitoring the progress of the esterification reaction by quantifying the consumption of starting materials and the formation of the product over time. spectrabase.com

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound would be necessary for its own crystal structure determination, the analysis of related compounds provides valuable insights into the expected molecular geometry and intermolecular interactions. For instance, the crystal structures of other substituted benzyl benzoates reveal details about bond lengths, bond angles, and the conformation of the ester linkage. Such studies can show how different substituents on the benzoate ring influence the crystal packing and the formation of hydrogen bonds, which would be particularly relevant for the hydroxyl group in the target compound.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reaction Pathway Energetics

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the electronic properties of molecules. youtube.comresearchgate.net For Benzyl (B1604629) 3-fluoro-5-hydroxybenzoate, DFT methods like B3LYP with a 6-311+G(d,p) basis set would be employed to optimize the molecular geometry and calculate key electronic descriptors. researchgate.netnih.gov

The presence of the fluorine atom, a highly electronegative element, significantly influences the electronic landscape. acs.org It induces a negative inductive effect, withdrawing electron density from the aromatic ring. This, combined with the electron-donating hydroxyl group and the ester functionality, creates a complex distribution of charge. The fluorine atom's presence is known to lower the energy of the π-orbitals in the benzene (B151609) ring. acs.org

Calculations would reveal crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A larger gap generally implies higher stability. The introduction of fluorine often stabilizes the molecule, potentially leading to a wider HOMO-LUMO gap compared to its non-fluorinated analog. mdpi.com

Table 1: Predicted Electronic Properties of Benzyl 3-fluoro-5-hydroxybenzoate from Analogous DFT Studies This table presents expected values based on typical results from DFT (B3LYP/6-31G(d)) calculations on similar aromatic esters. Actual values would require specific computation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.govdovepress.com An MD simulation of this compound, likely in a solvent like water or an organic solvent, would reveal its dynamic behavior.

The key flexible bonds are the C-O-C ester linkage and the C-C bond connecting the benzyl group to the ester oxygen. MD simulations would track the torsion angles around these bonds to identify the most stable conformers and the energy barriers between them. The fluorine and hydroxyl groups on the benzoate (B1203000) ring will influence these preferences through steric and electronic effects. beilstein-journals.org Studies on similar molecules like benzyl benzoate show that strong intermolecular interactions, such as hydrogen bonding and van der Waals forces, govern the molecule's behavior in a condensed phase. elsevierpure.comnih.gov

For this compound, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as acceptors. MD simulations can quantify the formation and lifetime of these hydrogen bonds, both intramolecularly and with surrounding solvent molecules. dovepress.com These interactions are crucial for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system. nih.govmdpi.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Esters

QSPR and QSAR models are statistical tools that correlate a molecule's structure with its physicochemical properties or biological activity, respectively. nih.govnih.gov While a specific model for this compound is unlikely to exist without extensive experimental data, we can discuss the framework based on models for other fluorinated esters. acs.org

These models use a set of calculated molecular descriptors to predict a specific property. For a QSPR model predicting a property like boiling point or solubility, descriptors would include molecular weight, polar surface area (PSA), and various quantum chemical parameters. nih.govnih.gov For a QSAR model, descriptors might also include electronic properties like partial charges on atoms and the dipole moment, which are critical for receptor binding. researchgate.netarabjchem.org

Fluorine's presence is a key descriptor in such models. It affects lipophilicity (logP), metabolic stability, and binding affinity—properties crucial in drug design. researchgate.net A hypothetical QSAR model for a series of fluorinated esters might look like:

Activity = c0 + c1(logP) + c2(Dipole Moment) + c3*(LUMO) + ...

Where 'c' represents coefficients determined from regression analysis on a training set of molecules. nih.gov

Table 2: Key Molecular Descriptors Used in QSPR/QSAR for Fluorinated Esters

Computational Thermodynamics of Esterification and Fluorination Reactions

Computational thermodynamics involves calculating thermodynamic properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for chemical reactions. nih.govelsevierpure.com This is invaluable for understanding the synthesis of this compound.

The primary synthesis route is the esterification of 3-fluoro-5-hydroxybenzoic acid with benzyl alcohol. Computational methods can model this reaction to determine its thermodynamic profile. The calculations would likely show the reaction to be moderately exothermic and driven by the release of a small molecule (water), which increases entropy.

Table 3: Hypothetical Thermodynamic Data for the Esterification of 3-fluoro-5-hydroxybenzoic acid Based on general values for similar esterification reactions calculated at standard conditions (298 K, 1 atm).

Crystal Structure Prediction (CSP) for Benzoate Ester Polymorphs

Crystal Structure Prediction (CSP) is a computational technique used to predict the possible crystal packing arrangements (polymorphs) of a molecule. nih.gov Polymorphs can have different physical properties, such as melting point and solubility. For a molecule like this compound, CSP would involve a global search of the potential energy landscape to find the most stable crystal structures. nih.gov

The process starts with the optimized molecular conformation from QM calculations. Then, various crystal packing symmetries are explored, and the lattice energy for each hypothetical structure is calculated. The final output is a list of predicted polymorphs ranked by their stability. nih.gov

The dominant intermolecular interactions in the crystal would be hydrogen bonds involving the hydroxyl group and π-π stacking of the aromatic rings. nih.gov The fluorine atom can also participate in weaker C-F···H-C interactions. CSP studies on similar benzoate esters have successfully predicted experimentally observed crystal structures. eurjchem.com This computational screening is a powerful tool to complement experimental polymorph screening in pharmaceutical and materials science. nih.gov

Table of Mentioned Compounds

Applications in Advanced Chemical Disciplines and Fundamental Research

Applications in Organic Synthesis as Versatile Building Blocks and Intermediates

In the field of organic synthesis, molecules that offer multiple, selectively addressable functional groups are highly valued as building blocks or intermediates. sigmaaldrich.com Benzyl (B1604629) 3-fluoro-5-hydroxybenzoate fits this description, possessing a carboxylic acid protected as a benzyl ester, a phenolic hydroxyl group, and a strategically placed fluorine atom.

The benzyl ester group is a common protecting group for carboxylic acids. It is relatively stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis. This allows chemists to perform reactions on other parts of the molecule, such as the hydroxyl group or the aromatic ring, before liberating the carboxylic acid at a later synthetic stage.

The hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. The fluorine atom, with its high electronegativity, influences the acidity of the phenolic proton and the reactivity of the aromatic ring. It can also serve as a site for further modification or as a key feature in the final target molecule.

Patents and chemical literature describe processes for preparing various hydroxybenzoic benzyl esters, indicating their importance as intermediates. google.comgoogle.com For instance, the synthesis of substituted hydroxybenzoates is a key step in the creation of more complex molecules. ontosight.airesearchgate.net The presence of the fluorine atom in Benzyl 3-fluoro-5-hydroxybenzoate adds another layer of complexity and potential, making it a valuable intermediate for creating fluorinated analogues of known compounds or for developing entirely new chemical entities.

Contributions to Materials Science and Engineering

The structural characteristics of this compound make it a promising candidate for the development of advanced materials. Its rigid aromatic core, combined with its functional groups, allows for its incorporation into larger, functional structures like polymers and frameworks.

Hydroxybenzoic acids and their derivatives are known precursors for synthesizing polymers. For example, research has been conducted on creating polymer libraries from hydroxybenzoate-co-lactide structures to study their properties, such as antimicrobial activity. nih.gov The synthesis of polymers from related benzyl-containing lactones has also been demonstrated, highlighting the utility of benzyl esters in ring-opening polymerization to create polymers with defined stereochemistry. nih.gov

The general process often involves converting the hydroxybenzoic acid derivative into a monomer that can then be polymerized. This compound could serve as such a monomer precursor. The benzyl group can be removed post-polymerization to reveal a free carboxylic acid, allowing for further functionalization of the polymer. The fluorine atom can enhance the thermal stability, chemical resistance, and specific electronic properties of the resulting polymer.

Table 1: Potential Polymer Properties Influenced by this compound Monomer

| Structural Feature | Potential Influence on Polymer Properties |

|---|---|

| Benzyl Ester | Facilitates controlled polymerization; can be removed for post-polymerization modification. |

| Fluoro Group | May enhance thermal stability, hydrophobicity, and electronic performance. |

| Hydroxyl Group | Provides a site for cross-linking or further functionalization. |

The development of new liquid crystals often relies on molecules with a specific "bent" or banana shape. Research has shown that materials based on a 3-hydroxybenzoic acid central core can exhibit various liquid crystalline phases. researchgate.net The study of these materials involves synthesizing molecules where the 3-hydroxybenzoic acid unit is laterally substituted and connected to "arms." this compound, with its substituted 3-hydroxybenzoic acid structure, is a prime candidate for modification and incorporation into such bent-core liquid crystals. The fluorine substituent is of particular interest as it can significantly influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed. researchgate.net

In the field of OLEDs, materials with specific electronic properties are required for efficient light emission. While direct integration of this compound into OLEDs is not extensively documented, chemical suppliers categorize the compound under materials for OLED research, suggesting its potential as a building block for constructing host materials, emitting materials, or charge-transporting layers. bldpharm.com The combination of the aromatic system with an electron-withdrawing fluorine atom can be used to tune the HOMO/LUMO energy levels of larger molecules built from this precursor.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF are highly dependent on the geometry and functionality of the organic linker. Research has demonstrated the synthesis of fluorinated MOFs using fluorinated dicarboxylate building blocks. rsc.org Similarly, hydroxybenzoic acids have been used to create MOFs with functional pores. nih.govrsc.org

Polymers of Intrinsic Microporosity (PIMs), also referred to as OMIMs, are another class of porous materials. They derive their porosity from a rigid and contorted polymer backbone that cannot pack efficiently in space. researchgate.net The synthesis of PIMs often involves the polymerization of complex, rigid monomers. This compound could be elaborated into a more complex, rigid monomer suitable for PIM synthesis, for example, by reacting the hydroxyl group to build a larger, contorted structure before polymerization. rsc.org

Fundamental Research in Biological Systems

The introduction of fluorine into biologically active molecules is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. The structure of this compound makes it a useful tool for fundamental studies in biological systems.

The structural similarity of this compound to natural substrates makes it a candidate for studying enzyme-substrate interactions. It can be used to probe the active site of enzymes that process phenolic or benzoic acid-containing molecules.

Furthermore, it can be investigated as a potential enzyme inhibitor. For example, studies on other classes of molecules have shown that the introduction of a fluorine atom can enhance the inhibitory potency against enzymes like cytosolic phospholipase A2α. nih.gov The benzyl group can interact with hydrophobic pockets in an enzyme's active site, while the fluorinated hydroxybenzoate core can form specific hydrogen bonds and electrostatic interactions. The compound or its derivatives could be screened against various enzymes, such as hydrolases or oxidoreductases, to identify potential inhibitory activity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-fluoro-5-hydroxybenzoic acid |

| Benzyl 3-fluoro-2-hydroxybenzoate |

| Benzyl 3-fluoro-2-hydroxypropanoate |

| 1-benzylindoles |

| cytosolic phospholipase A2α |

Studies on Microbial Metabolism and Biotransformation of Fluorinated Aromatic Compounds

The study of how microorganisms metabolize fluorinated aromatic compounds is a significant area of research, driven by the increasing prevalence of these compounds as environmental pollutants originating from pharmaceuticals and agrochemicals. researchgate.netnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, making compounds containing it often resistant to degradation. researchgate.net However, various microorganisms have evolved enzymatic machinery capable of cleaving this bond, a process known as defluorination. researchgate.net

One common pathway for the degradation of 4-fluorobenzoate (B1226621) involves its conversion to 4-fluorocatechol. nih.gov An alternative pathway observed in an Aureobacterium species involves the initial conversion of 4-fluorobenzoate to 4-hydroxybenzoate (B8730719) with the release of fluoride (B91410), followed by metabolism of the resulting non-fluorinated intermediate. asm.orgnih.gov Given the structure of this compound, it is plausible that its microbial degradation could proceed through initial hydrolysis of the benzyl ester to 3-fluoro-5-hydroxybenzoic acid. This intermediate could then potentially be a substrate for microbial enzymes that catalyze hydroxylation and subsequent ring cleavage, analogous to the pathways observed for other fluorobenzoates.

The presence of the fluorine atom can significantly influence the metabolic fate of the molecule. It can either be a target for initial enzymatic attack or it can direct metabolism to other positions on the ring. core.ac.uk The study of how microbes process this compound could therefore provide valuable insights into the substrate specificity of defluorinating enzymes and the broader metabolic capabilities of environmental microorganisms.

Table 1: Examples of Microbial Degradation Pathways for Fluorinated Aromatic Compounds

| Compound | Microorganism(s) | Key Metabolic Intermediates | Reference(s) |

| 4-Fluorobenzoate | Pseudomonas, Alcaligenes spp. | 4-Fluorocatechol | nih.gov |

| 4-Fluorobenzoate | Aureobacterium sp. | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | asm.orgnih.gov |

| 2-Fluorobenzoate | Pseudomonas putida | Catechol | capes.gov.br |

Molecular Recognition and Binding Studies with Select Biological Receptors

The introduction of a fluorine atom into a small molecule can profoundly alter its interactions with biological receptors. nih.govacs.org Fluorine's high electronegativity and small van der Waals radius (similar to that of a hydrogen atom) allow it to act as a "super-hydrogen," participating in unique non-covalent interactions that can enhance binding affinity and selectivity. nih.govnih.gov While direct binding studies of this compound with specific receptors are not documented, its structure suggests several potential modes of interaction.

Computational modeling and molecular dynamics simulations are powerful tools for predicting how fluorinated ligands like this compound might interact with protein targets. nih.govacs.orgacs.org Such studies can provide insights into the stability of the ligand-receptor complex and the specific contributions of the fluorine and hydroxyl groups to the binding energy. acs.orgacs.org For example, simulations can help to understand the role of water molecules in mediating interactions between the fluorinated ligand and the protein. nih.gov

The principles of molecular recognition are fundamental to drug design. wiley.com The strategic placement of fluorine, as in this compound, is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. nih.govencyclopedia.pubwikipedia.org Therefore, this compound could serve as a valuable model system for studying the impact of fluorination on molecular recognition processes.

Development of Chemical Probes and Tools for Basic Chemical Biology Research

Fluorinated molecules are increasingly utilized as chemical probes in biological research, primarily due to the favorable properties of the ¹⁹F nucleus for nuclear magnetic resonance (NMR) spectroscopy. st-andrews.ac.uknih.govrsc.org ¹⁹F NMR offers a high signal-to-noise ratio and a wide chemical shift range, and the absence of endogenous fluorine in most biological systems means that ¹⁹F-labeled probes provide a clear window for observing molecular interactions. nih.gov

This compound, or derivatives thereof, could potentially be developed into chemical probes for studying enzyme activity or receptor binding. st-andrews.ac.ukrsc.org Upon binding to a biological target, the chemical environment around the fluorine atom changes, leading to a shift in its ¹⁹F NMR signal. nih.govnih.gov This change can be monitored to quantify binding affinity and to study the kinetics of the interaction. nih.gov This technique, known as protein-observed ¹⁹F NMR (PrOF NMR), is a powerful tool in fragment-based drug discovery. nih.govnih.gov

Beyond NMR, the introduction of fluorine can be used to fine-tune the properties of fluorescent probes. nih.govresearchgate.net While this compound itself is not fluorescent, it could be incorporated into larger fluorescent scaffolds. The fluorine atom can influence the photophysical properties of the fluorophore, such as its quantum yield and lifetime, and can also modulate its interactions with its biological target. nih.gov

The development of such probes requires synthetic methodologies to incorporate the fluorinated benzoate (B1203000) moiety into larger molecules. The synthesis of various substituted benzoates is a well-established area of organic chemistry. documentsdelivered.comnih.gov

Table 2: Potential Applications of this compound as a Chemical Probe

| Application Area | Technique | Principle | Reference(s) |

| Enzyme/Receptor Binding | ¹⁹F NMR Spectroscopy | Changes in the ¹⁹F chemical shift upon binding to a biological target. | nih.govnih.gov |

| Fluorescent Probe Development | Fluorescence Spectroscopy | Incorporation into a larger fluorescent molecule to modulate its photophysical properties and target interaction. | nih.govresearchgate.net |

Exploration in Non-Linear Optical (NLO) Material Design

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and frequency conversion of laser light. researchgate.netmdpi.com Organic molecules with a high degree of π-conjugation and a significant difference between their ground and excited state dipole moments often exhibit large second-order NLO responses. The design of such molecules typically involves connecting an electron-donating group and an electron-accepting group through a π-conjugated bridge.

While this compound is a relatively small molecule, the principles of NLO material design can be applied to its structure. The benzene (B151609) ring provides a π-system, while the hydroxyl group acts as an electron donor and the benzyl ester group has electron-withdrawing character. The fluorine atom, being highly electronegative, also acts as an electron-withdrawing group, further polarizing the molecule.

Theoretical studies on similar molecules have shown that the introduction of fluorine can enhance NLO properties. acs.org The strategic placement of donor and acceptor groups on an aromatic ring can lead to a significant first hyperpolarizability, a key measure of a molecule's NLO response. acs.org The synthesis and experimental characterization of the NLO properties of this compound and its derivatives could be a fruitful area of research. Techniques such as the Z-scan method can be used to measure the nonlinear refractive index and absorption coefficient of new materials. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.